Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate
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Overview
Description
Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by an imidazole ring fused with a pyridine moiety, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazopyridine core . The reaction conditions often include refluxing in ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Various substituted imidazopyridine compounds.
Scientific Research Applications
Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For instance, it may inhibit certain kinases involved in cell signaling, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomer with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,2-a]pyridine: Exhibits a wide range of pharmacological activities.
Uniqueness
Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-4-7-9(13-8)12-6(2)11-7/h4-5H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
YLXOMAWWLGQVAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)NC(=N2)C |
Origin of Product |
United States |
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